

NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432

[Get Quote](#)

An Application Note on the Structural Confirmation of **9-Methoxy-9-oxononanoic Acid** using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural confirmation of **9-Methoxy-9-oxononanoic acid** (also known as Methyl hydrogen azelate) using Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] The bifunctional nature of this molecule, containing both a terminal carboxylic acid and a methyl ester, makes unambiguous structural elucidation critical. ^[1] This guide covers sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation. The expected chemical shifts and correlation data are summarized for reference.

Chemical Structure

The primary step in NMR analysis is understanding the target structure. **9-Methoxy-9-oxononanoic acid** ($C_{10}H_{18}O_4$, MW: 202.25 g/mol) possesses a nine-carbon chain with a carboxylic acid at one terminus and a methyl ester at the other.^{[1][2]}

Structure with Atom Numbering:

- C1: Carboxylic acid carbonyl carbon

- C2-C8: Methylene carbons of the alkyl chain
- C9: Ester carbonyl carbon
- C10: Ester methyl carbon
- H_COOH: Carboxylic acid proton
- H2-H8: Protons on the corresponding carbons
- H10: Protons of the ester methyl group

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **9-Methoxy-9-oxononanoic acid** in a standard solvent like CDCl_3 . Chemical shifts for the alkyl chain are based on typical values for saturated fatty acids and their methyl esters.^{[3][4]} The carboxylic acid proton signal is characteristically downfield, often appearing broad between 10-12 ppm.^[5] ^[6]

Table 1: Predicted ^1H NMR Data

Atom Position	Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-	-COOH	10.0 - 12.0	broad singlet (br s)	1H
10	-OCH ₃	~3.67	singlet (s)	3H
2	-CH ₂ COOH	~2.35	triplet (t)	2H
8	-CH ₂ COOCH ₃	~2.30	triplet (t)	2H
3	-CH ₂ CH ₂ COOH	~1.63	multiplet (m)	2H
7	CH ₂ CH ₂ COOCH ₃	~1.63	multiplet (m)	2H
4, 5, 6	-(CH ₂) ₃ -	~1.30	multiplet (m)	6H

Table 2: Predicted ¹³C NMR Data

Atom Position	Assignment	Predicted Chemical Shift (δ, ppm)
1	-COOH	~179 - 180
9	-COOCH ₃	~174
10	-OCH ₃	~51.5
2	-CH ₂ COOH	~34.0
8	-CH ₂ COOCH ₃	~34.1
3	-CH ₂ CH ₂ COOH	~24.5
7	-CH ₂ CH ₂ COOCH ₃	~24.9
4, 5, 6	-(CH ₂) ₃ -	~29.0

Experimental Protocols

This section provides detailed methodologies for sample preparation and NMR data acquisition.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **9-Methoxy-9-oxononanoic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial. CDCl_3 is a suitable choice for this molecule.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the tube to ensure a homogeneous solution.

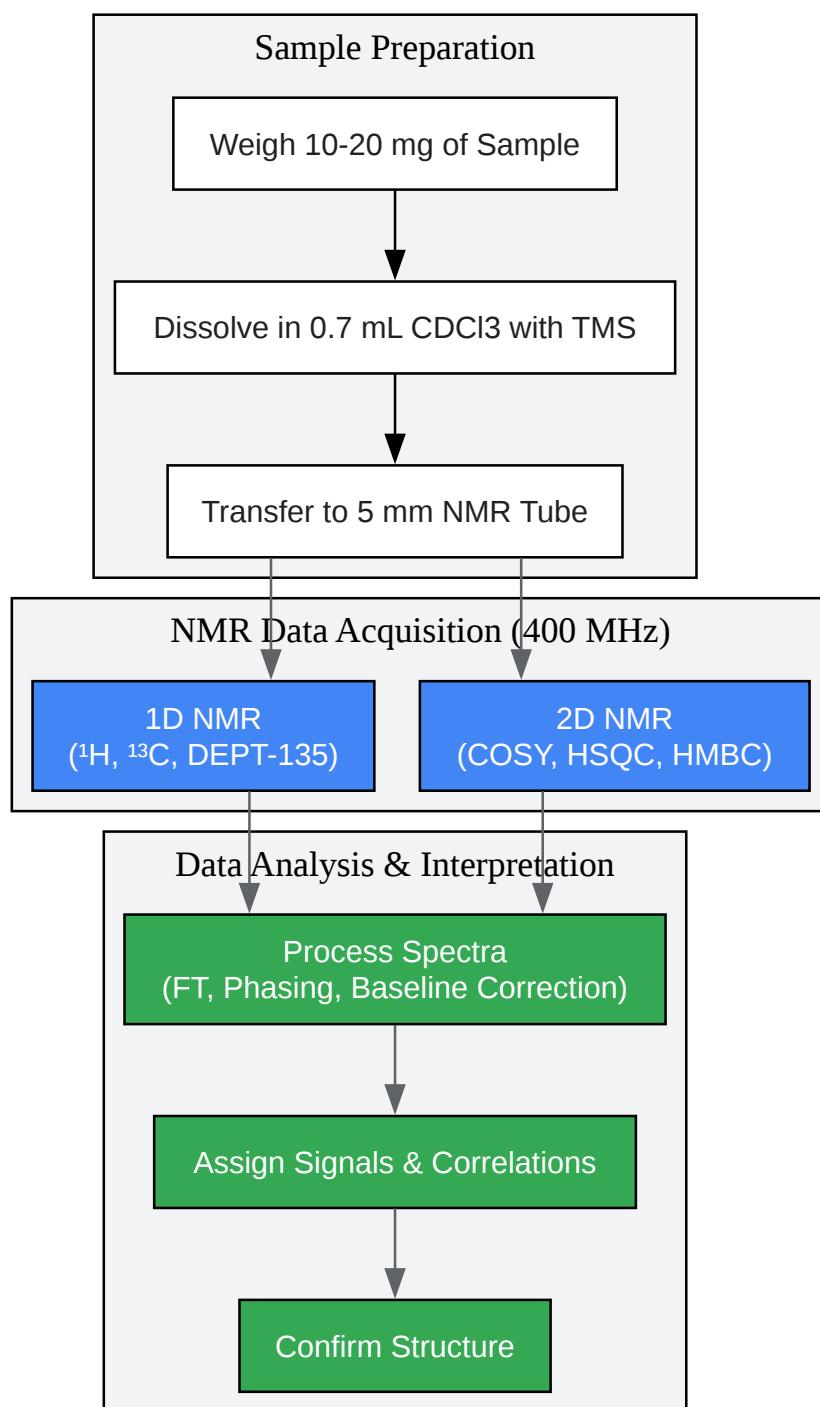
NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

1D NMR Experiments:

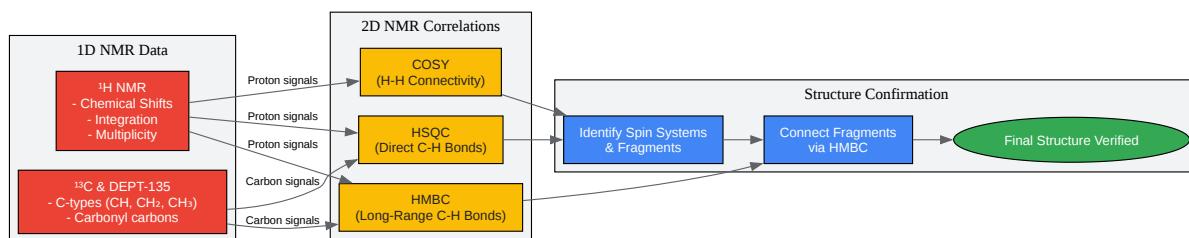
- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 0-16 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30).
 - Spectral Width: 0-220 ppm.

- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- DEPT-135:
 - Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative.
 - Parameters: Use standard instrument parameters for the DEPT-135 experiment.


2D NMR Experiments:

- ¹H-¹H COSY (Correlation Spectroscopy):
 - Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[\[7\]](#)
[\[8\]](#)
 - Pulse Program: Standard COSY (cosygpqf).
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 2-4 per increment.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[\[7\]](#)
 - Pulse Program: Standard HSQC with multiplicity editing (hsqcedetgpsisp2.3).
 - ¹³C Spectral Width (F1): 0-180 ppm.
 - Number of Scans: 4-8 per increment.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[\[7\]](#)

- Pulse Program: Standard HMBC (hmbcgplpndqf).
- ^{13}C Spectral Width (F1): 0-220 ppm.
- Long-range Coupling Delay: Optimized for $J = 8$ Hz.
- Number of Scans: 16-32 per increment.


Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the structural confirmation of **9-Methoxy-9-oxononanoic acid**.

[Click to download full resolution via product page](#)

Caption: High-level experimental workflow from sample preparation to final structure confirmation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for NMR data interpretation to elucidate the molecular structure.

Interpretation of Results: A Step-by-Step Guide

- ¹H NMR Analysis:
 - Identify the downfield broad singlet for the carboxylic acid proton (-COOH).
 - Confirm the sharp singlet at ~3.67 ppm integrating to 3H, characteristic of the ester methyl group (-OCH₃).
 - Analyze the two triplets at ~2.3-2.4 ppm, each integrating to 2H. These correspond to the methylene protons at C2 and C8, adjacent to the carbonyl groups.
- ¹³C NMR and DEPT-135 Analysis:
 - Locate the two carbonyl signals downfield (~174 ppm and ~179 ppm). The signal for the carboxylic acid carbon (C1) is typically further downfield than the ester carbon (C9).^{[6][9]}
 - Identify the ester methyl carbon (-OCH₃) at ~51.5 ppm.
 - Use the DEPT-135 spectrum to confirm the presence of multiple negative signals for the seven CH₂ groups in the alkyl chain and a positive signal for the CH₃ group.
- COSY Analysis:
 - Trace the spin-spin coupling network along the alkyl chain. A cross-peak will be observed between H2 and H3. Following that, H3 will show a correlation to H2 and H4, and so on,

confirming the contiguous $-(\text{CH}_2)_7-$ chain.

- The $-\text{OCH}_3$ singlet at ~ 3.67 ppm will not show any COSY correlations.
- HSQC Analysis:
 - Correlate each proton signal (except the $-\text{COOH}$ proton) to its directly attached carbon. For example, the proton signal at ~ 3.67 ppm will correlate to the carbon signal at ~ 51.5 ppm, confirming the $-\text{OCH}_3$ group. This allows for the unambiguous assignment of each CH_x group.
- HMBC Analysis:
 - This is the key experiment for confirming the connectivity between functional groups and the alkyl chain.
 - Key Correlation 1 (Ester End): The protons of the methyl group (H10 , ~ 3.67 ppm) should show a 2-bond correlation to the ester carbonyl carbon (C9 , ~ 174 ppm). They may also show a 3-bond correlation to C8 .
 - Key Correlation 2 (Ester-Chain Link): The protons at C8 (~ 2.30 ppm) should show correlations to the ester carbonyl C9 (~ 174 ppm) and to carbons C7 and C6 .
 - Key Correlation 3 (Acid-Chain Link): The protons at C2 (~ 2.35 ppm) should show correlations to the carboxylic acid carbonyl C1 (~ 179 ppm) and to carbons C3 and C4 .

Conclusion

By systematically applying 1D and 2D NMR spectroscopic techniques, the chemical structure of **9-Methoxy-9-oxononanoic acid** can be unequivocally confirmed. The combination of ^1H and ^{13}C NMR provides information on the types and numbers of protons and carbons, while COSY, HSQC, and HMBC experiments reveal the precise connectivity of the atoms within the molecule. This protocol provides a robust framework for researchers to validate the identity and purity of this compound for applications in drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Methoxy-9-oxononanoic Acid|High-Purity Reagent [benchchem.com]
- 2. 9-methoxy-9-oxononanoic acid | CymitQuimica [cymitquimica.com]
- 3. aocs.org [aocs.org]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016432#nmr-spectroscopy-for-9-methoxy-9-oxononanoic-acid-structure-confirmation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com